Synthesis Methods
The synthesis of [6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]acetic acid typically involves several steps, including the formation of the pyridazine ring and subsequent functionalization to introduce the thienyl group and acetic acid moiety.
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during each step of synthesis.
Structural Characteristics
The compound's structure features a pyridazine ring fused with an oxo group at position 6 and a thienyl substituent at position 3. The acetic acid group is attached at position 1 of the pyridazine ring.
Key structural details include:
The compound can be represented in SMILES notation as C(C(=O)O)N1C(=O)C=C(N=N1)c2cccs2
, which depicts its connectivity and functional groups .
Reactivity Overview
[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as pH, temperature, and solvent polarity.
The stability of this compound under various conditions (e.g., light, heat) should also be assessed for practical applications.
Scientific Applications
[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]acetic acid has potential applications in several fields:
Research into these applications is ongoing, highlighting the compound's versatility in various scientific domains.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5